(S)-2-(2,3-Dichlorophenyl)pyrrolidine
Description
(S)-2-(2,3-Dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2,3-dichlorophenyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 216.11 g/mol (free base). The compound is typically synthesized via diastereoselective methods, such as microwave- or ultrasonic-assisted reactions, which are common for pyrrolidine derivatives .
The 2,3-dichlorophenyl group enhances lipophilicity and electronic stability, making it a candidate for pharmaceutical intermediates, particularly in receptor-targeting applications. Its hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(2S)-2-(2,3-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
HZVTWBMAMRYGPD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dichlorophenyl)pyrrolidine typically involves the reaction of 2,3-dichlorobenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(2,3-Dichlorophenyl)pyrrolidine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,3-Dichlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticonvulsant Activity
Research has indicated that pyrrolidine derivatives, including (S)-2-(2,3-Dichlorophenyl)pyrrolidine, exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of various pyrrolidine derivatives for their efficacy against seizures. Compounds derived from pyrrolidine were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (s.c.PTZ) models. The results showed that certain derivatives significantly increased the seizure threshold without impairing motor coordination, indicating their potential as anticonvulsants .
1.2 Central Nervous System Targeting
The compound's structure allows it to interact with central nervous system targets effectively. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders such as epilepsy and anxiety . The stereochemistry of the pyrrolidine ring is crucial for its biological activity, influencing how it interacts with various receptors .
2.1 Mechanism of Action
The mechanism by which (S)-2-(2,3-Dichlorophenyl)pyrrolidine exerts its effects involves interaction with voltage-gated sodium channels and calcium channels in neurons. Studies demonstrate that certain derivatives can inhibit these channels, leading to increased seizure thresholds in animal models . This suggests a potential pathway for developing new anticonvulsant medications.
2.2 Antimicrobial Activity
In addition to its neurological applications, (S)-2-(2,3-Dichlorophenyl)pyrrolidine has shown promise as an antimicrobial agent. Its structural features make it suitable for modifications that enhance its activity against bacterial and fungal pathogens . The compound's ability to serve as a scaffold for synthesizing new antimicrobial agents is an area of ongoing research.
Synthetic Methods
3.1 Synthesis Techniques
The synthesis of (S)-2-(2,3-Dichlorophenyl)pyrrolidine typically involves multi-step organic reactions that include the formation of the pyrrolidine ring from various precursors. Common methods include:
- Cyclization Reactions: Utilizing dichlorobenzene derivatives in cyclization reactions under specific conditions to form the pyrrolidine structure.
- Functionalization: Modifying existing pyrrolidine derivatives to enhance biological activity or selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-(2,3-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Position: The target compound’s 2,3-dichlorophenyl group at pyrrolidine C2 contrasts with analogs like 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, where substitution occurs at C3.
- Halogenation vs.
Biological Activity
(S)-2-(2,3-Dichlorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
(S)-2-(2,3-Dichlorophenyl)pyrrolidine is an enantiomer of 2-(2,3-dichlorophenyl)pyrrolidine, which may exhibit distinct biological activities compared to its racemic form. The presence of the dichlorophenyl group enhances the compound's interaction with biological targets, making it a valuable scaffold for drug development in various therapeutic areas, including antimicrobial and central nervous system (CNS) disorders.
The biological activity of (S)-2-(2,3-Dichlorophenyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate their activity through various mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular proliferation and survival.
Biological Activities
Research has demonstrated that (S)-2-(2,3-Dichlorophenyl)pyrrolidine exhibits a range of biological activities:
- Anticonvulsant Activity : Studies indicate that pyrrolidine derivatives can exhibit anticonvulsant effects. For instance, related compounds have shown efficacy in models of maximal electroshock seizures and pentylenetetrazole-induced seizures .
- Antimicrobial Properties : The compound has potential applications against Gram-positive pathogens. Its derivatives have been screened for antimicrobial activity, demonstrating efficacy against resistant strains such as Staphylococcus aureus and Clostridioides difficile .
- Anticancer Activity : Some studies have indicated that pyrrolidine derivatives can induce cytotoxicity in cancer cell lines. For example, compounds similar to (S)-2-(2,3-Dichlorophenyl)pyrrolidine have shown promising results in inhibiting growth in A549 human lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of (S)-2-(2,3-Dichlorophenyl)pyrrolidine can be significantly influenced by its structural features. Key observations include:
- Chirality : The specific configuration of the pyrrolidine ring affects binding affinity and selectivity for biological targets.
- Substituent Effects : Variations in the dichlorophenyl group can lead to differences in potency and spectrum of activity. For example, modifications to the phenyl substituent have been shown to enhance antimicrobial efficacy .
Case Study 1: Anticonvulsant Screening
A study evaluated several pyrrolidine derivatives for anticonvulsant activity using the maximal electroshock (MES) model. Among these compounds, those with structural similarities to (S)-2-(2,3-Dichlorophenyl)pyrrolidine demonstrated significant anticonvulsant effects at varying doses. The results highlighted the importance of specific functional groups in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Evaluation
In a comprehensive screening of novel pyrrolidine derivatives against multidrug-resistant bacteria, (S)-2-(2,3-Dichlorophenyl)pyrrolidine and its analogs were tested for their minimum inhibitory concentrations (MIC). The findings revealed potent activity against several clinically relevant pathogens, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for (S)-2-(2,3-Dichlorophenyl)pyrrolidine, and how can reaction conditions be optimized?
The synthesis of (S)-2-(2,3-Dichlorophenyl)pyrrolidine typically involves chiral resolution or asymmetric catalysis to achieve the desired stereochemistry. A common intermediate strategy includes guanidation of 2,3-dichlorophenyl ethanone under acidic conditions, followed by cyclization to form the pyrrolidine ring . Optimization may involve adjusting solvent polarity (e.g., dichloromethane or chloroform), temperature control (0–25°C), and catalyst selection (e.g., chiral auxiliaries or enzymes). Reaction progress should be monitored via TLC or HPLC to ensure high enantiomeric excess (>95%).
Q. What safety protocols are critical during handling and storage of this compound?
While specific toxicity data for (S)-2-(2,3-Dichlorophenyl)pyrrolidine are limited, structural analogs (e.g., 2,3-dichlorophenyl derivatives) require stringent precautions:
Q. Which analytical techniques are most effective for structural characterization?
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for resolving stereochemistry and confirming the (S)-configuration .
- NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl₃) identifies proton splitting patterns and coupling constants (e.g., J values for pyrrolidine ring protons) .
- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases verify enantiopurity .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity in receptor-binding studies?
The (S)-configuration enhances binding affinity to targets like dopamine or serotonin receptors due to spatial alignment with chiral pockets. For example, dihydropyridine analogs with 2,3-dichlorophenyl groups show stereospecific interactions with calcium channels . Computational docking (AutoDock Vina) and molecular dynamics simulations can map steric clashes or hydrogen-bonding patterns, guiding structural modifications .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?
- Assay Validation: Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Buffer Conditions: Adjust pH (7.4 vs. 6.8) or ion concentrations (Mg²⁺/Ca²⁺) to mimic physiological environments.
- Metabolic Stability: Test liver microsome stability to rule out false negatives from rapid degradation .
Q. What computational strategies are effective for predicting electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model:
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR)?
- 2,3-Dichlorophenyl Group: Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues in targets. Substituting Cl with F may reduce toxicity but decrease binding .
- Pyrrolidine Ring: Methylation at the 3-position can alter conformational flexibility, affecting off-target selectivity. SAR studies should compare IC₅₀ values against analogs like (S)-2-(3,5-dimethylphenyl)pyrrolidine .
Q. What strategies ensure high purity (>99%) for in vivo studies?
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) at −20°C to remove polar impurities.
- Column Chromatography: Silica gel (200–300 mesh) with gradient elution (ethyl acetate/hexane 10–50%) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.0321) and isotopic patterns (Cl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
